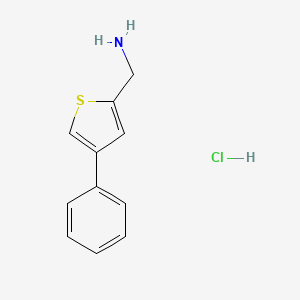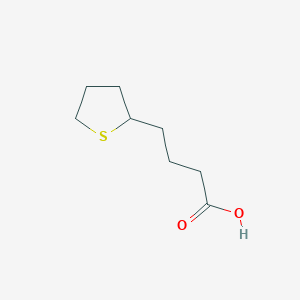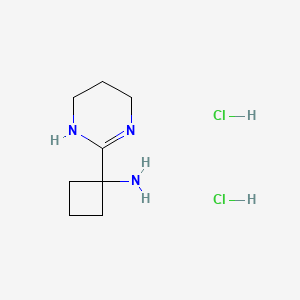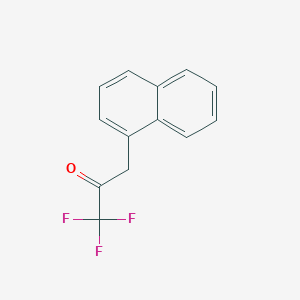
Naphthyltrifluoroacetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthyltrifluoroacetone, also known as 1-(2-naphthoyl)-3,3,3-trifluoroacetone, is an organic compound characterized by the presence of a naphthyl group attached to a trifluoroacetone moiety. This compound is notable for its applications in organic synthesis and its role as a ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthyltrifluoroacetone can be synthesized through the reaction of 2-naphthoyl chloride with trifluoroacetone in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the trifluoroacetone.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthyltrifluoroacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyltrifluoroacetic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetone moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Naphthyltrifluoroacetic acid.
Reduction: this compound alcohol.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Naphthyltrifluoroacetone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals and as a probe in biochemical assays.
Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which naphthyltrifluoroacetone exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metals such as iron, copper, and nickel, which play crucial roles in the catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Naphthyltrifluoroacetone can be compared with other trifluoroacetone derivatives:
1-Phenyl-3,3,3-trifluoroacetone: Similar in structure but with a phenyl group instead of a naphthyl group, leading to different reactivity and applications.
1-(2-Thienyl)-3,3,3-trifluoroacetone: Contains a thienyl group, which imparts distinct electronic properties and reactivity.
1-(2-Pyridyl)-3,3,3-trifluoroacetone: The pyridyl group introduces nitrogen into the structure, affecting its coordination chemistry and biological activity.
This compound is unique due to the presence of the naphthyl group, which provides a larger aromatic system compared to phenyl or thienyl groups, influencing its electronic properties and interactions with metal ions.
Eigenschaften
Molekularformel |
C13H9F3O |
|---|---|
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-naphthalen-1-ylpropan-2-one |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12(17)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
InChI-Schlüssel |
RPKDJVZDOJNHHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


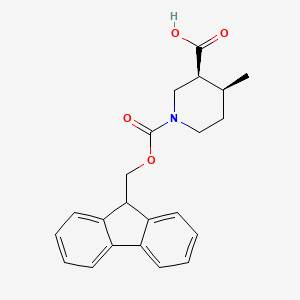

![(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid hydrochloride](/img/structure/B13540605.png)
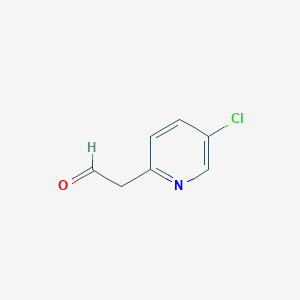
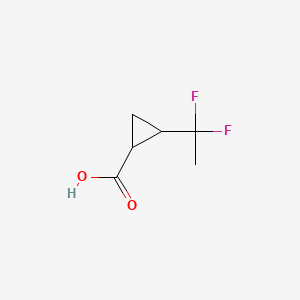
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13540618.png)
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
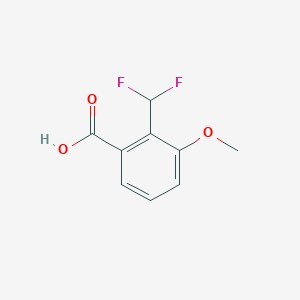
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
